2-氨基-N-乙基乙烷-1-磺酰胺盐酸盐

描述

2-amino-N-ethylethane-1-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C4H13ClN2O2S and its molecular weight is 188.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-amino-N-ethylethane-1-sulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-ethylethane-1-sulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物研究

2-氨基-N-乙基乙烷-1-磺酰胺盐酸盐由于其作为更复杂化合物构建单元的潜力而在药物研究中得到应用。其磺酰胺基团是许多药物中常见的结构单元,并且可以作为合成各种治疗剂的先体。 研究人员正在探索其在创建具有改善的疗效和减少的副作用的新型药物中的应用 .

生物学研究

在生物学中,该化合物用作研究酶动力学和机制的试剂。 它与氨基相互作用的能力使其在探测酶的结构和功能方面具有价值,特别是那些参与氨基酸代谢和转运的酶 .

化学合成

化学家在合成化学中使用2-氨基-N-乙基乙烷-1-磺酰胺盐酸盐作为中间体。 它用于合成磺酰胺衍生物,这些衍生物在开发染料、催化剂和其他工业化学品方面至关重要.

材料科学

该化合物的独特特性在材料科学领域引起了人们的兴趣,人们正在研究它在创造具有特定特征的新材料中的作用,例如增强的导电性或改善的热稳定性。 它可能有助于开发先进的聚合物或复合材料 .

环境科学

研究人员正在检查包括2-氨基-N-乙基乙烷-1-磺酰胺盐酸盐在内的磺酰胺的环境影响,特别是它们的生物降解性和作为环境污染物的潜力。 了解其在生态系统中的行为有助于评估风险和制定修复策略 .

分析化学

在分析化学中,该化合物用作各种色谱技术中的标准品或参考物质。 它有助于校准仪器和定量复杂混合物中的物质,确保分析测量的准确性和精度 .

生物活性

2-Amino-N-ethylethane-1-sulfonamide hydrochloride, also known as 4-(2-aminoethyl)benzenesulfonamide, is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

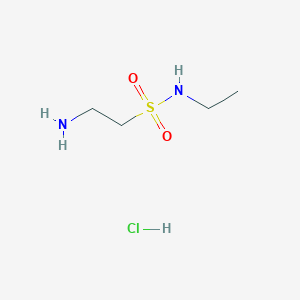

The chemical structure of 2-amino-N-ethylethane-1-sulfonamide hydrochloride can be represented as follows:

- Molecular Formula : CHNOS·HCl

- Molecular Weight : 174.66 g/mol

This compound belongs to the class of benzenesulfonamides, characterized by the presence of a sulfonamide group which is crucial for its biological activity.

1. Inhibition of Carbonic Anhydrase

2-Amino-N-ethylethane-1-sulfonamide hydrochloride has been identified as an inhibitor of carbonic anhydrase (CA), an enzyme critical for maintaining acid-base balance in various physiological processes. Inhibition of CA can lead to alterations in bicarbonate and proton levels, affecting intracellular pH regulation and fluid secretion in tissues such as the eye and gastrointestinal tract .

2. Effects on Cardiovascular System

Research indicates that sulfonamide derivatives, including this compound, can influence cardiovascular functions. Specifically, studies have shown that it may alter perfusion pressure and coronary resistance through calcium channel inhibition . The following table summarizes the effects observed in experimental models:

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| 2-Amino-N-ethylethane-1-sulfonamide | 0.001 | Decreased perfusion pressure |

| Other Derivatives | 0.001 | Variable effects |

3. Antiviral Activity

Recent studies have explored the potential antiviral properties of sulfonamide derivatives against HIV-1. A derivative showed significant inhibitory activity against wild-type HIV-1 and various mutant strains with low cytotoxicity, suggesting a promising avenue for further development in antiviral therapies .

The biological activity of 2-amino-N-ethylethane-1-sulfonamide hydrochloride is primarily attributed to its ability to inhibit specific enzymes and receptors:

- Carbonic Anhydrase Inhibition : This leads to decreased bicarbonate formation and altered pH levels in tissues.

- Calcium Channel Blockade : It affects vascular smooth muscle contraction, influencing blood flow dynamics and pressure.

Case Study 1: Carbonic Anhydrase Inhibition

A study evaluated the impact of various sulfonamides on carbonic anhydrase activity in vitro. The results indicated that 2-amino-N-ethylethane-1-sulfonamide hydrochloride exhibited competitive inhibition with an IC value comparable to other known inhibitors .

Case Study 2: Antiviral Efficacy

In another investigation, a series of sulfonamide derivatives were synthesized and tested for their antiviral efficacy against HIV-1. The compound demonstrated a significant reduction in viral replication at low concentrations, highlighting its potential as a therapeutic agent .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for determining the therapeutic viability of this compound. Theoretical models predict favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for 2-amino-N-ethylethane-1-sulfonamide hydrochloride . However, empirical data on human pharmacokinetics remain limited.

属性

IUPAC Name |

2-amino-N-ethylethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S.ClH/c1-2-6-9(7,8)4-3-5;/h6H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBZDWUUNNSMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。